REACTION_CXSMILES
|
[C:1]([N:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Cl[CH2:22][C:23](=[O:25])[CH3:24]>C(#N)C>[C:1]([N:9]1[CH2:14][CH2:13][N:12]([CH2:22][C:23](=[O:25])[CH3:24])[CH2:11][CH2:10]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)N1CCNCC1
|
Name
|
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise slowly at room temperature
|
Type
|
ADDITION
|
Details
|
After mixing for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
5 ml purified water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with 10 ml ethylacetate three times
|
Type
|
CUSTOM
|
Details
|
After collecting organic layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying with anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrating with decompression, residues
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CUSTOM
|
Details
|
were purified with silicagel chromatography (mobile phase: dichloromethane/methnol=10:1) and 0.11 g (83%) target compound as yellow serup
|
Type
|
CUSTOM
|
Details
|
were yielded
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)N1CCN(CC1)CC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |